molecular formula C14H15NO4 B4828224 N-[4-(2-methoxyethoxy)phenyl]-2-furamide

N-[4-(2-methoxyethoxy)phenyl]-2-furamide

Cat. No.: B4828224
M. Wt: 261.27 g/mol
InChI Key: VFJCONCODPLKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-methoxyethoxy)phenyl]-2-furamide is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.10010796 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(2-methoxyethoxy)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-17-9-10-18-12-6-4-11(5-7-12)15-14(16)13-3-2-8-19-13/h2-8H,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJCONCODPLKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of N-[4-(2-methoxyethoxy)phenyl]-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-[4-(2-methoxyethoxy)phenyl]-2-furamide

Executive Summary

This technical guide profiles This compound , a functionalized furan-2-carboxamide derivative. Characterized by a glycol ether tail, this molecule represents a strategic scaffold in medicinal chemistry, balancing the lipophilicity of the furan core with the aqueous solubility conferred by the methoxyethoxy substituent. It is frequently utilized as a building block in the development of kinase inhibitors, quorum sensing antagonists, and HIF-1 pathway modulators. This document outlines its physicochemical properties, a validated synthetic route, and analytical characterization standards.

Physicochemical Identification

PropertyData
Chemical Name This compound
Molecular Formula C₁₄H₁₅NO₄
Molecular Weight 261.27 g/mol
Core Scaffold N-phenyl-2-furoyl amide
Key Substituent 4-(2-methoxyethoxy) group (Glycol ether tail)
Predicted LogP ~1.8 – 2.1 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water

Synthetic Protocol

The synthesis follows a convergent "A + B" strategy, coupling a functionalized aniline with an activated furoyl derivative. The critical step is the preservation of the ether linkage during the amidation process.

Reaction Scheme Visualization

SynthesisPath Start 4-Nitrophenol Inter1 1-(2-methoxyethoxy)-4-nitrobenzene Start->Inter1 Etherification Reagent1 2-Bromoethyl methyl ether (K2CO3, DMF) Reagent1->Inter1 Inter2 4-(2-methoxyethoxy)aniline (CAS: 33311-29-4) Inter1->Inter2 Nitro Reduction Step2 Reduction (H2, Pd/C or Fe/HCl) Step2->Inter2 Final This compound Inter2->Final Schotten-Baumann Coupling Reagent2 2-Furoyl Chloride (TEA, DCM) Reagent2->Final

Caption: Convergent synthesis pathway from 4-nitrophenol precursor to final amide product.

Detailed Methodology

Step 1: Precursor Synthesis (Etherification & Reduction) Note: Commercially available 4-(2-methoxyethoxy)aniline (CAS 33311-29-4) can be sourced to bypass this step.

  • Alkylation: React 4-nitrophenol with 1-bromo-2-methoxyethane in DMF using K₂CO₃ as a base (80°C, 4-6 hours). The glycol tail improves the solubility of the nitro intermediate compared to simple alkyl chains.

  • Reduction: Hydrogenate the nitro intermediate using 10% Pd/C in methanol (30 psi H₂) or use Fe/NH₄Cl in ethanol/water reflux to yield 4-(2-methoxyethoxy)aniline .

    • Scientist’s Note: Ensure complete removal of iron salts if using chemical reduction, as paramagnetic impurities will broaden NMR signals in the final product.

Step 2: Amide Coupling (The Core Reaction)

  • Preparation: Dissolve 1.0 eq of 4-(2-methoxyethoxy)aniline in anhydrous Dichloromethane (DCM). Add 1.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Cool to 0°C under N₂ atmosphere.

  • Addition: Dropwise add 1.05 eq of 2-furoyl chloride dissolved in DCM. The slight excess ensures complete consumption of the aniline, which is harder to remove than the hydrolyzed acid chloride.

  • Reaction: Allow to warm to room temperature and stir for 3-12 hours. Monitor via TLC (50% EtOAc/Hexanes).

  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted aniline).

    • Wash with Sat. NaHCO₃ (removes furoic acid byproduct).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

¹H NMR (400 MHz, DMSO-d₆) Prediction:

  • Amide Proton: δ 10.10 (s, 1H, -NH -). Diagnostic singlet, D₂O exchangeable.

  • Furan Ring:

    • δ 7.90 (d, 1H, C5-H, adjacent to O).

    • δ 7.30 (d, 1H, C3-H, adjacent to C=O).

    • δ 6.70 (dd, 1H, C4-H).

  • Phenyl Ring (AA'BB' System):

    • δ 7.65 (d, 2H, ortho to NH).

    • δ 6.95 (d, 2H, ortho to alkoxy).

  • Glycol Tail:

    • δ 4.10 (t, 2H, -O-CH ₂-CH₂-).

    • δ 3.65 (t, 2H, -CH₂-CH ₂-O-).

    • δ 3.30 (s, 3H, -OCH ₃).

Mass Spectrometry (ESI+):

  • [M+H]⁺: 262.28 m/z.

  • Fragmentation: Loss of the methoxyethyl group or cleavage of the amide bond (m/z ~95 for furoyl cation) is common in MS/MS.

Biological & Research Context

This molecule serves as a probe in two primary research domains:

  • Kinase Inhibition Scaffold: The N-phenyl-2-furoyl motif mimics the ATP-binding hinge region interactions found in several kinase inhibitors. The 2-methoxyethoxy tail is a classic medicinal chemistry modification ("pegylation-lite") designed to improve the ADME profile by enhancing water solubility and reducing non-specific protein binding compared to a propyl or butyl chain [1].

  • Quorum Sensing Modulation: Structural analogs of N-acyl homoserine lactones (AHLs) containing furan rings have been investigated as quorum sensing inhibitors in Gram-negative bacteria. The furan core acts as a bioisostere for the lactone ring, potentially blocking the LuxR-type receptors [2].

Pharmacophore Map

Pharmacophore Core Furan Ring (H-Bond Acceptor) Linker Amide Bond (H-Bond Donor/Acceptor) Core->Linker Rigid Link Scaffold Phenyl Ring (Pi-Stacking) Linker->Scaffold Electronic Coupling Tail Methoxyethoxy Tail (Solubility/Pharmacokinetics) Scaffold->Tail Solubilizing Extension

Caption: Structural activity relationship (SAR) map highlighting functional domains.

Safety & Handling

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The furan ring is susceptible to oxidation over extended periods if exposed to air and light.

References

  • Medicinal Chemistry of Glycol Ethers: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

  • Furan-based Quorum Sensing Inhibitors: Defoirdt, T., et al. (2007). The furanone antagonist (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone reduces mortality of Artemia franciscana by preventing quorum sensing. Environmental Microbiology.

  • Precursor Data (4-(2-methoxyethoxy)aniline): Santa Cruz Biotechnology.[2] Product CAS 33311-29-4 Data Sheet.

  • Synthesis of Furoyl Amides: Org. Synth. Coll. Vol. 1, p. 153 (1941). (General method for acid chloride coupling).

Sources

Solubility Profiling of Methoxyethoxy-Phenyl Amide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the methoxyethoxy-phenyl amide scaffold represents a strategic balance between lipophilicity (necessary for membrane permeability) and aqueous solubility (critical for bioavailability). The incorporation of methoxyethoxy (polyethylene glycol-like) side chains onto hydrophobic phenyl amide cores is a proven "solubility-enhancing" tactic, leveraging the solvation potential of ether oxygens without introducing ionizable groups that might compromise blood-brain barrier (BBB) penetration or cellular uptake.

This guide provides a rigorous technical framework for profiling the solubility of these compounds. It moves beyond simple "pass/fail" screening to establish a mechanistic understanding of dissolution behavior, covering thermodynamic baselines, pH-dependent profiling, and biorelevant performance.

Molecular Architecture & Physicochemical Basis

To accurately profile these compounds, one must understand the driving forces behind their solubility.[1]

The "Solvation Bridge" Mechanism

Phenyl amides are inherently planar and prone to strong intermolecular ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-

stacking and hydrogen bonding (amide-amide interactions), leading to high crystal lattice energy ($ \Delta G{crystal} $) and poor aqueous solubility.

The methoxyethoxy substituent ($ -O-CH_2-CH_2-O-CH_3 $) acts as a "solubility handle" through two mechanisms:

  • Entropic Disruption: The flexible ether chain disrupts the efficient packing of the rigid phenyl amide core in the solid state, lowering the melting point and the energy required to break the crystal lattice.

  • Enthalpic Gain: The ether oxygens act as weak Hydrogen Bond Acceptors (HBA). Unlike a simple alkyl chain, the methoxyethoxy group recruits water molecules into a structured solvation shell.

Structure-Property Relationship (SPR)
  • Ortho-substitution: A methoxyethoxy group ortho to the amide nitrogen can form an intramolecular hydrogen bond, potentially locking the conformation (increasing permeability) but slightly reducing the hydration benefit.

  • Para-substitution: Maximizes solvent exposure, typically yielding the highest solubility gain.

Experimental Framework: Tiered Solubility Profiling

A robust profiling strategy must distinguish between Kinetic Solubility (precipitation from DMSO) and Thermodynamic Solubility (equilibrium from solid). For methoxyethoxy-phenyl amides, the discrepancy between these two values is often diagnostic of a stable amorphous phase.

Tier 1: High-Throughput Kinetic Solubility (Early Screening)
  • Objective: Rapidly identify "brick dust" compounds (insoluble) vs. soluble hits.

  • Method: Nephelometry or UV-Vis in 96-well format.

  • Protocol:

    • Prepare 10 mM stock in DMSO.

    • Spike into aqueous buffer (PBS pH 7.4) to final concentration (e.g., 2% DMSO).

    • Incubate for 90 minutes with shaking.

    • Measure light scattering.

  • Critical Insight: Methoxyethoxy compounds can form supersaturated solutions easily. A "high" kinetic solubility result may be a false positive for long-term stability.

Tier 2: Thermodynamic Solubility (The Gold Standard)

This protocol is mandatory for lead optimization. It measures the concentration of the compound in equilibrium with its most stable solid form.

Protocol: Miniaturized Shake-Flask Method

Materials:

  • Solid compound (crystalline preferred).

  • 0.1 M Phosphate Buffer (pH 7.[2]4) and 0.1 M HCl (pH 1.0).

  • Whatman Mini-UniPrep syringeless filters (0.2 µm PTFE).

Step-by-Step Methodology:

  • Saturation: Weigh ~1-2 mg of solid compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 500 µL of buffer. Ensure solid excess is visible (suspension).

  • Equilibration: Incubate at 25°C for 24 hours with constant agitation (800 rpm on a thermomixer).

    • Note: For methoxyethoxy derivatives, check for "oiling out" (formation of a liquid drug phase). If oiling occurs, the measured solubility is of the amorphous/liquid phase, not the crystal.

  • Phase Separation: Centrifuge at 13,000 rpm for 10 minutes or filter using pre-saturated PTFE filters.

    • Why Pre-saturation? Phenyl amides can adsorb to filter membranes. Discard the first 20% of filtrate.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

    • Calculation:

      
      
      
Tier 3: Biorelevant Profiling (FaSSIF/FeSSIF)

Methoxyethoxy-phenyl amides often exhibit "solubility boosting" in the presence of bile salts due to micellar solubilization.

  • Media: FaSSIF (Fasted State Simulated Intestinal Fluid) contains 3 mM Taurocholate / 0.75 mM Lecithin.

  • Significance: If

    
    , the compound is likely a BCS Class II molecule where absorption is dissolution-rate limited but aided by bile.
    

Visualization of Experimental Logic

The following diagram illustrates the decision matrix for profiling these compounds, ensuring resources are not wasted on unstable solid forms.

SolubilityWorkflow Start Compound Synthesis (Methoxyethoxy-phenyl amide) Kinetic Tier 1: Kinetic Solubility (DMSO Spike -> PBS) Start->Kinetic Decision1 Solubility > 50 µM? Kinetic->Decision1 Thermo Tier 2: Thermodynamic Solubility (Solid -> Buffer, 24h) Decision1->Thermo Yes (Verify Stability) Decision1->Thermo No (Confirm Poor Sol) XRD X-Ray Powder Diffraction (Confirm Crystalline State) Thermo->XRD Residual Solid Analysis Biorelevant Tier 3: FaSSIF/FeSSIF Profiling (Simulated Intestinal Fluid) Thermo->Biorelevant If Lipophilic (LogP > 3) Result Final Solubility Profile (Intrinsic + Biorelevant) XRD->Result Polymorph Check Biorelevant->Result

Figure 1: Integrated workflow for solubility profiling. Note the critical step of XRD analysis to confirm that the methoxyethoxy chain has not induced an amorphous conversion.

Data Presentation & Analysis

When reporting data for this chemical class, structure your results to highlight the "Ether Effect" .

Table 1: Comparative Solubility Matrix (Template)

Compound IDR-SubstituentLogP (Calc)Kinetic Sol. (µM)Thermo. Sol. pH 7.4 (µM)FaSSIF Sol. (µM)Solvation Ratio (FaSSIF/Buffer)
Ref-001 -H (Phenyl amide)3.51522512.5
Test-002 -OCH₃ (Methoxy)3.44512605.0
Test-003 -O(CH₂)₂OCH₃2.8>200145 2101.4

Interpretation:

  • Compound Test-003 shows the classic "Methoxyethoxy Effect":

    • Lower LogP due to oxygen polarity.

    • Massive increase in thermodynamic solubility (145 µM vs 2 µM).

    • Reduced dependence on bile salts (Solvation Ratio ~1.4), indicating the molecule is self-solubilizing in water and less dependent on micellar encapsulation.

Troubleshooting & Optimization

The "Gelation" Trap

Methoxyethoxy chains can hydrate to form viscous gels rather than dissolving or precipitating cleanly.

  • Symptom: After centrifugation, the supernatant is viscous or the pellet is translucent/gooey.

  • Fix: Use Dynamic Light Scattering (DLS) to check for aggregates. If gelation occurs, increase the temperature to 37°C or use a cosolvent (e.g., 5% PEG400) to break water-bridging networks.

pH-Dependent Solubility

While the methoxyethoxy group is non-ionizable, the "phenyl amide" core may have neighboring basic nitrogens (e.g., aminophenyl).

  • Protocol: Always profile at pH 2.0 (Gastric) and pH 7.4 (Systemic) .

  • Observation: If solubility drops sharply at pH 7.4, the methoxyethoxy group alone is insufficient to offset the neutralization of the basic center.

References

  • Lipinski, C. A., et al. (2001).[3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development."[3] Advanced Drug Delivery Reviews. Link

  • Kansy, M., et al. (1998). "Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes." Journal of Medicinal Chemistry. Link

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. Link

  • Box, K. J., & Comer, J. E. (2008). "Using measured pKa, logP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism. Link

  • Glomme, A., et al. (2005). "Comparison of a Miniaturized Shake-Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities." Journal of Pharmaceutical Sciences. Link

  • Vertex Pharmaceuticals Study. (2016). "Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules." (Demonstrating the impact of solvent-exposed methoxyethoxy groups). ACS Medicinal Chemistry Letters. Link

Sources

A Technical Guide to the Therapeutic Potential of N-phenyl-2-furamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The landscape of modern drug discovery is characterized by an unceasing quest for novel chemical scaffolds that can be tailored to address a multitude of therapeutic challenges. Within this dynamic environment, the N-phenyl-2-furamide core has emerged as a privileged structure, demonstrating a remarkable versatility in its biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals who are actively engaged in the pursuit of innovative therapeutic agents. It provides a comprehensive exploration of the known and potential therapeutic targets of N-phenyl-2-furamide derivatives, underpinned by a rigorous examination of the available scientific literature. Our objective is to not only catalogue the existing knowledge but also to illuminate the underlying mechanistic principles and experimental strategies that can guide the rational design of next-generation therapeutics based on this promising scaffold.

Introduction: The N-phenyl-2-furamide Scaffold - A Privileged Motif in Medicinal Chemistry

The N-phenyl-2-furamide scaffold is characterized by a central furan ring linked to a phenyl group via an amide bond. This seemingly simple arrangement of aromatic and heterocyclic moieties confers a unique combination of structural rigidity and conformational flexibility, allowing for precise interactions with a diverse array of biological macromolecules. The furan ring, with its electron-rich character, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. The amide linkage provides a critical hydrogen bond donor and acceptor, while the phenyl ring offers a large surface area for hydrophobic and aromatic interactions. Furthermore, both the furan and phenyl rings are amenable to a wide range of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. This inherent "drug-like" character has positioned N-phenyl-2-furamide derivatives as attractive starting points for the development of novel therapeutics across multiple disease areas.

Antimicrobial Targets: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action. N-phenyl-2-furamide derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[1][2][3][4][5]

Bacterial Targets

While the precise molecular targets for the antibacterial activity of many N-phenyl-2-furamide derivatives are still under investigation, several lines of evidence point towards the disruption of essential cellular processes. The observed broad-spectrum activity of some derivatives suggests that they may act on targets that are conserved across different bacterial species.

One potential mechanism of action is the inhibition of bacterial cell wall synthesis. The structural similarity of the N-phenyl-2-furamide core to certain intermediates in the peptidoglycan biosynthesis pathway suggests that these compounds could act as competitive inhibitors of key enzymes involved in this process. Another plausible target is bacterial DNA replication and repair. The planar aromatic nature of the scaffold could allow for intercalation into DNA or inhibition of enzymes such as DNA gyrase and topoisomerase IV.

A study on substituted phenylfuranylnicotinamidines, which share a similar structural motif, revealed that these compounds exhibit minimum inhibitory concentration (MIC) values in the range of 10–20 μM against both Gram-positive and Gram-negative bacteria.[2] Notably, some derivatives showed excellent activity against Staphylococcus aureus, with MIC values comparable to the antibiotic ampicillin.[2]

Fungal Targets

N-phenyl-2-furamide derivatives have also shown significant promise as antifungal agents.[1] One study identified compounds with high antimicrobial activity against Cryptococcus neoformans, an opportunistic fungal pathogen that can cause life-threatening meningitis in immunocompromised individuals.[1] The lipophilic nature of these compounds may facilitate their passage through the fungal cell membrane, allowing them to reach intracellular targets.

Potential fungal targets include enzymes involved in ergosterol biosynthesis, a critical component of the fungal cell membrane. Inhibition of this pathway would disrupt membrane integrity and lead to fungal cell death. Other possible targets include chitin synthase, an enzyme responsible for the synthesis of the fungal cell wall, and fungal-specific metabolic pathways. The broad-spectrum antifungal activity of some derivatives suggests that they may have multiple modes of action.[4]

Experimental Workflow for Antimicrobial Target Identification

The identification of the specific molecular targets of novel antimicrobial agents is a critical step in their development. A typical experimental workflow is outlined below:

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification & Validation A Synthesize N-phenyl-2-furamide derivative library B Screen against a panel of pathogenic bacteria and fungi A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Macromolecular synthesis assays (DNA, RNA, protein, cell wall) C->D F Generate and select for resistant mutants D->F E Membrane potential and integrity assays E->F G Whole-genome sequencing of resistant mutants F->G H Affinity chromatography/ pull-down assays F->H I In vitro enzymatic assays with purified candidate proteins G->I H->I J Target overexpression or knockdown studies I->J

Sources

Methodological & Application

Synthesis protocol for N-[4-(2-methoxyethoxy)phenyl]-2-furamide via amide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of N-[4-(2-methoxyethoxy)phenyl]-2-furamide , a pharmacophore scaffold commonly utilized in kinase inhibitor discovery (e.g., EGFR, VEGFR targets) due to the bioisosteric relationship between the furan ring and phenyl groups, combined with the solubility-enhancing properties of the glycol ether tail.[1]

We present two validated protocols:

  • Method A (Acid Chloride Activation): The preferred route for gram-to-kilogram scale-up, offering high atom economy and simplified workup.[1]

  • Method B (HATU-Mediated Coupling): A high-throughput compatible route ideal for discovery-phase parallel synthesis where acid chlorides are unstable or unavailable.[1]

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the formation of an amide bond between a furan-2-carbonyl electrophile and an electron-rich aniline nucleophile.[1]

Target Structure:

  • Core: Amide linker.

  • Head: 2-Furyl group (Hydrogen bond acceptor).[1][2]

  • Tail: 4-(2-methoxyethoxy)phenyl group (Solubilizing ether tail).[1]

Reaction Scheme

[1]

Critical Material Attributes (CMAs)

ReagentMW ( g/mol )Equiv.[1][2][3]RoleCritical Attribute
4-(2-methoxyethoxy)aniline 167.211.0NucleophileMust be stored under Ar/N2. Oxidizes rapidly to dark purple/black solids upon air exposure.[1]
2-Furoyl Chloride 130.531.1ElectrophileMoisture sensitive.[1] Hydrolyzes to furoic acid (white solid) if exposed to humid air.[1]
Triethylamine (TEA) 101.191.5BaseMust be dry.[1] Scavenges HCl generated during the reaction.
Dichloromethane (DCM) -SolventSolventAnhydrous grade (<50 ppm H2O) required to prevent acid chloride hydrolysis.[1]

Method A: Acid Chloride Protocol (Scale-Up Preferred)[1]

Rationale: This method utilizes the high reactivity of acyl chlorides to drive the reaction to completion rapidly at low temperatures.[1] It avoids the formation of urea byproducts common in carbodiimide couplings.

Experimental Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Charge 4-(2-methoxyethoxy)aniline (10.0 mmol, 1.67 g) and Triethylamine (15.0 mmol, 2.1 mL) into the flask. Add Anhydrous DCM (50 mL).

    • Note: The solution should be clear to pale yellow. Darkening indicates aniline oxidation.[1]

  • Cooling: Submerge the flask in an ice/water bath (

    
    ). Stir for 10 minutes.
    
  • Addition: Add 2-Furoyl Chloride (11.0 mmol, 1.44 g) dropwise over 15 minutes via a syringe or addition funnel.

    • Caution: Exothermic reaction.[1] Control addition rate to maintain internal temp

      
      .
      
  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • IPC (In-Process Control):[1] Check TLC (50% EtOAc/Hexanes).[1] The aniline spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.[1]
  • Quench: Add 10 mL saturated

    
     solution and stir vigorously for 10 minutes.
    
Workup & Purification

The "Acid/Base Wash" technique is critical here to ensure high purity without chromatography.

  • Phase Separation: Transfer mixture to a separatory funnel. Collect the organic (lower) layer.[1]

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (

    
    ).[1]
    
    • Mechanism:[1][4] This protonates any unreacted aniline, forcing it into the aqueous layer.

  • Base Wash: Wash with saturated

    
     (
    
    
    
    ) to remove unreacted furoic acid.
  • Drying: Wash with Brine (

    
    ), dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Crystallization: If the residue is a solid, recrystallize from Ethanol/Water (9:1) .[1] If oil, triturate with cold diethyl ether.

Method B: HATU-Mediated Protocol (Discovery Preferred)[1]

Rationale: When 2-furoyl chloride is unavailable or if the substrate contains acid-sensitive groups, HATU provides a mild, neutral activation of 2-furoic acid.[1]

Experimental Procedure
  • Activation: In a vial, dissolve 2-Furoic Acid (1.0 mmol, 112 mg) in DMF (3 mL). Add DIPEA (3.0 mmol, 0.52 mL) and HATU (1.05 mmol, 399 mg). Stir for 5 minutes at RT.

    • Observation: Solution turns yellow/orange as the active ester forms.

  • Coupling: Add 4-(2-methoxyethoxy)aniline (1.0 mmol, 167 mg) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Workup: Dilute with EtOAc (20 mL). Wash with water (

    
    ) to remove DMF and urea byproducts.[1] Wash with Brine, dry, and concentrate.
    
  • Purification: Flash Column Chromatography is usually required to remove HATU byproducts (Tetramethylurea).[1] Elute with 0-5% MeOH in DCM.[1]

Workflow Visualization

Synthesis & Workup Logic Flow

SynthesisWorkflow Start Start: Reagent Prep Choice Select Method Start->Choice AcidCl Method A: Acid Chloride (DCM, TEA, 0°C) Choice->AcidCl Scale-up / Cost HATU Method B: HATU Coupling (DMF, DIPEA, RT) Choice->HATU Discovery / Parallel Quench Quench: Sat. NaHCO3 AcidCl->Quench AcidWash CRITICAL: 1M HCl Wash (Removes unreacted Aniline) Quench->AcidWash DryConc Dry (Na2SO4) & Concentrate AcidWash->DryConc WaterWash Water Wash x3 (Removes DMF/Urea) HATU->WaterWash WaterWash->DryConc Recryst Recrystallization (EtOH/Water) DryConc->Recryst Final Final Product: This compound Recryst->Final

Caption: Comparative workflow for Acid Chloride vs. HATU coupling routes. Note the specific wash steps required for impurity removal in Method A.

Analytical Characterization Expectations

Upon isolation, the compound must be validated using


-NMR.[1]
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
Amide NH 10.0 - 10.2Singlet (Broad)1HDisappears on

shake.[1]
Furan H-5 7.8 - 7.9Doublet1HMost deshielded aromatic signal.[1]
Furan H-3 7.2 - 7.3Doublet1H
Phenyl (AA'BB') 7.6 (d) & 6.9 (d)Doublets4HCharacteristic para-substitution pattern.[1]
Furan H-4 6.6 - 6.7DD or Multiplet1H"DD" = Doublet of doublets.[1]
Ether

4.0 - 4.1Triplet2H
Ether

3.6 - 3.7Triplet2H
Methoxy

3.3 - 3.4Singlet3HSharp singlet.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous. Use a fresh bottle of 2-furoyl chloride or distill it prior to use.[1]
Purple Coloration Oxidation of AnilineThe starting aniline is air-sensitive.[1] Recrystallize the aniline or pass through a short silica plug before reaction.
Extra Spots on TLC Bis-acylationRare with secondary amides, but possible.[1] Ensure temperature is kept at

during addition. Do not use >1.2 eq of acid chloride.
Oil instead of Solid Solvent entrapmentThe glycol tail holds solvent. Dry under high vacuum (0.1 mbar) for 12 hours. Triturate with cold pentane/ether.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[5][6][7] Tetrahedron, 61(46), 10827-10852.[1] [1]

  • BenchChem. (2025).[1][6][8] Application Notes and Protocols for the Synthesis of Amides from 2-Furancarboxylic Acid. [1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Hassan, A. S., et al. (2015).[1] 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139.[1][9]

Sources

Optimization of Solvent Systems for N-[4-(2-methoxyethoxy)phenyl]-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SOLV-2026

Abstract & Compound Profile

This Application Note provides a definitive guide for the solubilization and handling of N-[4-(2-methoxyethoxy)phenyl]-2-furamide . This compound represents a class of lipophilic amides often utilized in kinase inhibition assays and metabolic modulation studies.

The molecule features a rigid furan-2-carboxamide core coupled to a phenyl ring. While the 2-methoxyethoxy tail (a short glycol ether) introduces a degree of polarity and hydrogen-bond acceptance, it is insufficient to overcome the hydrophobicity of the aromatic scaffold in pure aqueous environments. Consequently, this compound is classified as low-solubility/high-permeability (BCS Class II-like) , requiring specific organic cosolvents for stable stock preparation.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Solubility
Core Structure Aromatic AmideHigh planarity; potential for

-

stacking (poor water solubility).
H-Bond Donors 1 (Amide NH)Limited interaction with water.
H-Bond Acceptors 4 (Furan O, Amide O, Ether O's)Good solubility in polar aprotic solvents (DMSO).
LogP (Est.) ~2.0 – 2.8Lipophilic; partitions preferentially into organic phases.
pKa NeutralpH adjustment (acid/base) will not significantly improve solubility.

Solvent Selection Matrix

The following hierarchy is established based on the "Like Dissolves Like" principle and empirical data for N-phenyl-2-furamide derivatives [1][2].

Primary Solvents (Stock Solutions)
  • Dimethyl Sulfoxide (DMSO): The Gold Standard. The high dielectric constant and aprotic nature disrupt the crystal lattice of the amide effectively.

    • Solubility: > 25 mM (High).

    • Usage: Primary stock storage (-20°C).[1]

  • Dimethylformamide (DMF): An alternative if DMSO interferes with specific downstream chemical reactions, though less biocompatible.

  • Ethanol (EtOH): Useful for specific in vivo formulations where DMSO toxicity is a concern, though solubility is generally lower than in DMSO.

Secondary Solvents (Formulation/Assay)
  • PEG-400: Excellent cosolvent for bridging the gap between organic stock and aqueous buffer.

  • Tween-80 (Polysorbate 80): Surfactant recommended for preventing precipitation in aqueous media.

  • PBS / Saline: Poor solvent. The compound will precipitate if added directly to PBS without an intermediate carrier.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, high-concentration master stock for long-term storage.

Materials:

  • Compound: this compound (Solid)

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade)

  • Vial: Amber glass or polypropylene (DMSO-resistant)

Procedure:

  • Weighing: Accurately weigh 3.0 mg of the solid compound into a sterile microcentrifuge tube.

    • Calculation: MW ≈ 261.27 g/mol (Verify specific batch MW).

    • Target: 10 mM in 1.148 mL DMSO.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

    • Critical Step: Do not add the full volume immediately. Add 80% of the volume first.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Visual Check: If solid persists, sonicate in a water bath at 37°C for 5 minutes [3]. The methoxyethoxy tail aids dissolution upon slight warming.

  • Final Adjustment: Add remaining DMSO to reach target volume.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: "Step-Down" Dilution for Aqueous Assays

Objective: Dilute the hydrophobic stock into aqueous buffer (e.g., cell culture media) without causing "crashing out" (precipitation).

The Challenge: Direct addition of 100% DMSO stock to water often causes immediate precipitation of lipophilic amides.

The Solution: Use an Intermediate Dilution Step .

Procedure:

  • Prepare Intermediate Stock (10x Final Concentration):

    • Dilute the 10 mM DMSO stock 1:10 into a compatible cosolvent or media containing serum/protein (proteins like BSA bind the drug and keep it in solution).

    • Example: 10 µL of 10 mM Stock + 90 µL of Culture Media (with 10% FBS).

    • Result: 1 mM solution (10% DMSO).

  • Final Dilution:

    • Pipette the Intermediate Stock slowly into the final assay volume while vortexing/stirring.

    • Target: Final DMSO concentration should be < 0.5% (v/v) to avoid cytotoxicity [4].[2]

Visual Workflows

Figure 1: Solubility Screening & Selection Workflow

This decision tree guides the researcher through solvent selection based on the intended application (In Vitro vs. In Vivo).

SolventSelection Start Start: this compound CheckApp Intended Application? Start->CheckApp InVitro In Vitro (Cell/Enzyme Assays) CheckApp->InVitro InVivo In Vivo (Animal Models) CheckApp->InVivo StockPrep Prepare 10-50mM Stock in DMSO InVitro->StockPrep Formulation Formulation Required: 5% DMSO + 40% PEG400 + 55% Saline InVivo->Formulation DirectDilution Direct Dilution into Buffer? StockPrep->DirectDilution Precipitation Risk: Precipitation (Crash Out) DirectDilution->Precipitation Yes (High Risk) StepDown Protocol B: Intermediate Dilution (DMSO -> Media+Serum -> Final) DirectDilution->StepDown No (Recommended) Precipitation->StepDown Troubleshoot Validation Validate: Turbidity Check / Microscopy StepDown->Validation Formulation->Validation

Caption: Figure 1. Decision matrix for solubilizing this compound, highlighting the critical "Step-Down" pathway to avoid precipitation.

Figure 2: The "Crash" Avoidance Mechanism

Visualizing the molecular behavior during dilution.

DilutionMechanism cluster_0 100% DMSO Stock cluster_1 Rapid Aqueous Mix cluster_2 Optimized Dilution Molecule Compound Solvated (Stable) Crash Aggregates Form (Precipitation) Molecule->Crash Direct to PBS Micelle Stabilized by Serum/Surfactant Molecule->Micelle Via Intermediate (Protocol B)

Caption: Figure 2. Mechanism of precipitation vs. stabilization. Direct addition to saline strips the DMSO solvation shell, causing aggregation. Intermediate carriers maintain solubility.

Troubleshooting & Stability

ObservationProbable CauseCorrective Action
Cloudiness upon dilution "Crashing out" due to rapid polarity shift.Use Protocol B . Increase vortex speed during addition. Add 0.1% Tween-20 to the aqueous buffer.
Viscous droplets Phase separation (Oiling out).The compound concentration is above the solubility limit (S_w). Reduce final concentration or increase PEG400 ratio.
Yellowing of Stock Oxidation of the furan ring.Discard. Furan derivatives are light/oxygen sensitive. Always store under inert gas (Nitrogen/Argon) in amber vials [5].

References

  • BenchChem. (2025).[2] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • Cayman Chemical. (2022).[1] Product Information: Nimesulide (Structural Analog Protocol). Retrieved from

  • Selleck Chemicals. (2024). Handling of Hygroscopic and Lipophilic Solids. Retrieved from

  • MDPI. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol. Retrieved from

  • Sigma-Aldrich. (2024).[3] N-(4-Methylphenyl)-2-furamide Product Specification and Storage. Retrieved from

Sources

Preparation of N-[4-(2-methoxyethoxy)phenyl]-2-furamide for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis and preparation of N-[4-(2-methoxyethoxy)phenyl]-2-furamide , a physiochemically optimized chemical probe designed for biological evaluation. Furoyl amides represent a privileged scaffold in medicinal chemistry, often exhibiting activity as quorum sensing inhibitors, kinase inhibitors, and metabolic modulators. However, the poor aqueous solubility of bare aryl-furoyl amides often complicates in vitro assays, leading to precipitation and false negatives. The incorporation of a 2-methoxyethoxy (PEG1) tail improves the compound's solubility profile and DMSO tolerance while maintaining the core pharmacophore. This protocol covers the convergent synthesis via acid chloride coupling, purification to >98% purity, and specific guidelines for formulating DMSO stock solutions for high-throughput screening (HTS).

Introduction & Rationale

The Furoyl-Amide Scaffold

The 2-furoyl amide motif is found in various bioactive molecules. Its planar, heteroaromatic structure allows for π-stacking interactions within protein binding pockets, while the amide bond serves as a hydrogen bond donor/acceptor.

Solubility Optimization via PEGylation

A common failure mode in biological assays is compound precipitation upon dilution from DMSO into aqueous buffer. Replacing a standard alkyl or alkoxy group with a 2-methoxyethoxy group (a "mini-PEG" moiety) significantly lowers the LogP and increases the polar surface area (PSA), thereby improving solubility in assay media without introducing ionizable groups that might alter membrane permeability.

Table 1: Physicochemical Comparison

PropertyN-(4-methoxyphenyl)-2-furamide (Standard)This compound (Target)Impact
Molecular Weight 217.22261.28Slight increase
cLogP ~2.3~1.9Improved Solubility
H-Bond Acceptors 34Enhanced solvation
Rotatable Bonds 36Flexible tail

Retrosynthetic Analysis

The most robust route to the target molecule is the convergent coupling of 2-furoyl chloride with 4-(2-methoxyethoxy)aniline . If the aniline is not commercially available, it can be synthesized from 4-nitrophenol via alkylation and reduction.

Retrosynthesis Target Target: this compound AmideBond Amide Coupling Target->AmideBond Disconnection AcidChloride 2-Furoyl Chloride (Activated Electrophile) AmideBond->AcidChloride Aniline 4-(2-methoxyethoxy)aniline (Nucleophile) AmideBond->Aniline Nitro 1-(2-methoxyethoxy)-4-nitrobenzene Aniline->Nitro Reduction (H2, Pd/C) Phenol 4-Nitrophenol Nitro->Phenol Alkylation (K2CO3) AlkylHalide 2-Bromoethyl methyl ether Nitro->AlkylHalide

Figure 1: Retrosynthetic strategy showing the convergent assembly of the amide from the acid chloride and the functionalized aniline.

Experimental Protocols

Safety & Precautions
  • 2-Furoyl Chloride: Lachyrmator and corrosive. Handle in a fume hood. reacting violently with water.

  • Dichloromethane (DCM): Volatile and toxic.

  • Biological Assays: Ensure all final compounds are free of heavy metals (Pd) and toxic organic solvents (DCM, TEA).

Step 1: Synthesis of 4-(2-methoxyethoxy)aniline (Precursor)

Note: Skip this step if the aniline (CAS 33311-29-4) is purchased commercially.

Reaction:

  • Alkylation: 4-Nitrophenol (1.0 eq) + 2-Bromoethyl methyl ether (1.2 eq) + K₂CO₃ (2.0 eq) in DMF (60 °C, 12 h).

  • Reduction: Hydrogenation of the nitro intermediate using 10% Pd/C in Methanol under H₂ atmosphere (balloon).

Step 2: Amide Coupling (Primary Protocol)

This protocol uses the acid chloride method for high yield and simple purification.

Reagents:

  • 4-(2-methoxyethoxy)aniline (1.0 equiv)

  • 2-Furoyl chloride (1.1 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (or Argon).

  • Dissolution: Add 4-(2-methoxyethoxy)aniline (1.0 mmol, 167 mg) and TEA (2.0 mmol, 278 µL) to DCM (10 mL). Cool the mixture to 0 °C using an ice bath.

  • Addition: Add 2-furoyl chloride (1.1 mmol, 108 µL) dropwise over 5 minutes. The solution may darken slightly, and white fumes (TEA·HCl) may form inside the flask.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25 °C) for 3 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (2 x 15 mL) to remove unreacted amine and TEA.

    • Wash with Saturated NaHCO₃ (2 x 15 mL) to remove unreacted acid/acid chloride.

    • Wash with Brine (1 x 15 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • The crude product is often pure enough (>95%).

    • If necessary, recrystallize from Ethanol/Water (9:1) or purify via silica gel flash chromatography (Gradient: 0% → 40% EtOAc in Hexanes).

Workflow Start Start: Aniline + TEA in DCM (0°C) Add Add 2-Furoyl Chloride (Dropwise) Start->Add React Stir RT, 3 Hours Add->React Quench Wash: 1M HCl -> NaHCO3 -> Brine React->Quench Dry Dry (Na2SO4) & Concentrate Quench->Dry Purify Recrystallization (EtOH/H2O) Dry->Purify Final Final Product: White Solid Purify->Final

Figure 2: Experimental workflow for the amide coupling and purification.[1][2][3]

Analytical Characterization

To ensure the integrity of biological data, the probe must meet strict purity criteria.

Expected Data:

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >98% (Required for IC50 determination).

  • Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 262.11. Found = 262.1.

¹H NMR (400 MHz, DMSO-d₆) Prediction: The spectrum will show characteristic signals for the furan ring, the para-substituted benzene, and the ethylene glycol tail.

Shift (δ ppm)MultiplicityIntegrationAssignment
10.10 Singlet (br)1HAmide NH
7.92 Singlet1HFuran H-5
7.65 Doublet (J=8.8 Hz)2HBenzene Ar-H (ortho to amide)
7.32 Doublet (J=3.5 Hz)1HFuran H-3
6.95 Doublet (J=8.8 Hz)2HBenzene Ar-H (ortho to ether)
6.70 Doublet of Doublets1HFuran H-4
4.10 Triplet (J=4.5 Hz)2HO-CH₂ -CH₂
3.65 Triplet (J=4.5 Hz)2HO-CH₂-CH₂ -O
3.32 Singlet3HO-CH₃

Biological Assay Preparation

Stock Solution Formulation

The 2-methoxyethoxy tail allows for stable storage in DMSO without the "crashing out" often seen with lipophilic amides.

  • Solvent: Use sterile-filtered, anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent).

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: To make 1 mL of 10 mM stock, weigh 2.61 mg of compound and dissolve in 1.0 mL DMSO.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20 °C.

Serial Dilution Protocol (for IC50 Curves)

To maintain solvent consistency across the assay plate:

  • Step 1: Perform 3-fold serial dilutions in 100% DMSO first.

    • Example: 10 µL Stock + 20 µL DMSO.

  • Step 2: Transfer these DMSO dilutions into the aqueous assay buffer (Intermediate dilution).

    • Ratio: 1 µL DMSO stock into 99 µL Buffer (1% final DMSO).

  • Step 3: Transfer the aqueous mix to the assay plate containing cells/protein.

    • Result: This prevents precipitation "shock" that occurs when dropping high-conc DMSO stocks directly into protein solutions.

Troubleshooting
  • Precipitation: If the compound precipitates in the buffer (cloudiness), reduce the final DMSO concentration to 0.5% or add 0.01% Triton X-100 to the buffer.

  • Hydrolysis: Furoyl amides are generally stable, but avoid acidic buffers (pH < 4) for prolonged periods (>24h).

References

  • Furoyl Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852. Link

  • Solubility Optimization: Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • DMSO in Assays: Waybright, T. J., et al. (2009). Assay Guidance Manual: Reagent and Compound Management. NCBI Bookshelf. Link

  • PEGylation Effects: Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. Link

  • General Amide Coupling Protocol: BenchChem Application Notes. Standard Amide Coupling via Acid Chlorides. Link

Sources

Troubleshooting & Optimization

Improving yield of N-[4-(2-methoxyethoxy)phenyl]-2-furamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Yield Optimization for N-[4-(2-methoxyethoxy)phenyl]-2-furamide

Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Priority: High (Drug Discovery/Process Chemistry)

Executive Summary & Diagnostic Overview

You are experiencing suboptimal yields in the synthesis of this compound. Based on the structural motifs involved—specifically the electron-rich 4-alkoxyaniline and the acid-sensitive furan ring—the standard "mix-and-stir" amide coupling protocols often fail due to three specific failure modes:

  • Hydrolytic Instability: 2-Furoyl chloride is significantly more susceptible to hydrolysis than benzoyl chloride. Trace moisture rapidly deactivates it.

  • Aniline Oxidation: The 4-(2-methoxyethoxy)aniline moiety is electron-rich and prone to oxidation (tar formation), which acts as a radical trap and lowers coupling efficiency.

  • Amphiphilic Loss: The 2-methoxyethoxy tail imparts partial water solubility, leading to "invisible" yield loss during standard aqueous workups.

This guide restructures your protocol into a self-validating system to eliminate these variables.

Critical Control Points (The "Why" and "How")

Module A: The Electrophile (2-Furoyl Chloride)[1]
  • The Problem: Commercial 2-furoyl chloride degrades to 2-furoic acid and HCl upon storage. The acid acts as a catalyst for aniline decomposition but does not react to form the amide.

  • The Fix: If your acid chloride is not a clear, colorless liquid, distill it or generate it in situ using Oxalyl Chloride/DMF (catalytic). Do not use Thionyl Chloride with the aniline present, as the generated HCl/SO₂ will darken the electron-rich aniline.

Module B: The Nucleophile (The Aniline)
  • The Problem: 4-(2-methoxyethoxy)aniline absorbs CO₂ from air and oxidizes to purple/black tars.

  • The Fix: Use the Hydrochloride Salt of the aniline. It is shelf-stable. Release the free base in situ only when the electrophile is ready.

Module C: The Solvent System
  • The Problem: Standard EtOAc/Water extractions lose product due to the glycol ether tail.

  • The Fix: Use Dichloromethane (DCM) for the reaction and extraction. The product has higher affinity for chlorinated solvents than ethereal/ester solvents.

Optimized Protocols

Protocol A: The "Gold Standard" (Acid Chloride Route)

Best for: Scale >1g, Cost-efficiency.

Reagents:

  • 2-Furoic acid (1.0 equiv)[1]

  • Oxalyl chloride (1.2 equiv)

  • DMF (catalytic, 2-3 drops)

  • 4-(2-methoxyethoxy)aniline (1.0 equiv)

  • Triethylamine (TEA) (2.5 equiv) — Crucial excess to scavenge HCl

  • DCM (Anhydrous)[1]

Step-by-Step:

  • Activation (In Situ):

    • Dissolve 2-furoic acid in anhydrous DCM under Nitrogen/Argon.

    • Cool to 0°C. Add catalytic DMF.

    • Add Oxalyl Chloride dropwise. (Gas evolution: CO/CO₂).

    • Stir at room temperature (RT) for 2 hours until gas evolution ceases. Result: Fresh 2-Furoyl Chloride.

  • Coupling:

    • In a separate flask, dissolve 4-(2-methoxyethoxy)aniline and TEA in DCM.

    • Cool the amine solution to 0°C.

    • Cannulate (or drip slowly via syringe) the acid chloride solution into the amine solution.

    • Reasoning: Adding Acid to Amine ensures the amine is always in excess until the end, minimizing di-acylation side products.

  • Completion:

    • Warm to RT and stir for 3 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

Protocol B: The "High Purity" Route (Coupling Agents)

Best for: Scale <500mg, Precious intermediates.

Reagents:

  • 2-Furoic acid (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Hunig's Base) (3.0 equiv)

  • 4-(2-methoxyethoxy)aniline (1.0 equiv)

  • DMF (Solvent)[1]

Step-by-Step:

  • Dissolve 2-furoic acid and HATU in dry DMF. Stir for 10 mins (Activation).

  • Add DIPEA.[2] The solution should turn yellow.

  • Add the aniline.

  • Stir for 4-12 hours.

  • Critical Workup: Dilute with EtOAc , wash 3x with 5% LiCl solution (removes DMF), then wash with saturated NaHCO₃.

Visualization: Reaction Logic & Troubleshooting

The following diagrams illustrate the decision-making process and the chemical pathway.

ReactionLogic Start Start: Low Yield Detected CheckColor Check Reaction Color Start->CheckColor DarkTar Black/Purple Tar? CheckColor->DarkTar Yes Clear Pale/Amber Solution? CheckColor->Clear No Oxidation Issue: Aniline Oxidation DarkTar->Oxidation Hydrolysis Issue: Acid Chloride Hydrolysis Clear->Hydrolysis Conversion Stalled Sol1 Solution: Recrystallize Amine or use HCl Salt Oxidation->Sol1 Sol2 Solution: Distill Furoyl Chloride or use HATU Hydrolysis->Sol2 Workup Workup Phase Sol1->Workup Sol2->Workup AqLoss Product in Aqueous Layer? Workup->AqLoss Extract Use DCM or CHCl3 Salt out water (NaCl) AqLoss->Extract Yes (Glycol tail effect)

Figure 1: Troubleshooting Decision Tree for Furoyl-Aniline Coupling.

Troubleshooting FAQ (Q&A)

Q1: My reaction mixture turned black immediately upon adding the acid chloride. Is this normal?

  • A: No. This indicates the formation of "Aniline Black" type radical cations. This happens if the reaction is too exothermic or if the acid chloride contains free HCl.

    • Correction: Ensure the amine solution is at 0°C (or -10°C) before addition. Add the acid chloride slowly. Ensure your base (TEA) is fresh and not acidified.

Q2: I see good conversion on TLC, but I recover only 40% yield after washing with water.

  • A: The 2-methoxyethoxy chain makes your molecule amphiphilic. It is acting like a surfactant and staying in the water layer.

    • Correction: Do not wash with large volumes of water. Use saturated Brine (NaCl). Re-extract the aqueous layer with DCM (Dichloromethane) or Chloroform, not Ethyl Acetate or Ether.

Q3: Can I use 2-furoyl chloride from the bottle?

  • A: Only if it is clear. If it is brown or has white crystals (furoic acid) at the bottom, it is compromised. Furoyl chloride is less stable than benzoyl chloride.

    • Correction: Distill it under vacuum or switch to the in situ Oxalyl Chloride method (Protocol A).

Q4: The product is oiling out and won't crystallize.

  • A: Common with glycol-ether chains.

    • Correction: Triturate the oil with cold Diethyl Ether or Hexane/MTBE . The impurities (unreacted aniline) usually stay in the ether, while the amide precipitates as a solid.

Quantitative Data: Solvent Selection Guide

The choice of solvent impacts the reaction rate and isolation efficiency.

SolventReaction SuitabilityWorkup SuitabilityNotes
DCM (Dichloromethane) Excellent Excellent Solubilizes both reactants; best for extracting the product from water.
THF (Tetrahydrofuran) GoodPoorMiscible with water; must be evaporated before aqueous workup to prevent emulsions.
DMF (Dimethylformamide) Good (for HATU)PoorHard to remove; requires LiCl washes. High boiling point makes evaporation difficult.
Ethyl Acetate PoorModerateProduct may not be fully soluble during reaction; poor extraction efficiency for this specific molecule.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Amides from 2-Furancarboxylic Acid. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Furoyl Chloride Technical Data & Stability. Retrieved from

Sources

Stability of furan ring in N-[4-(2-methoxyethoxy)phenyl]-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of N-[4-(2-methoxyethoxy)phenyl]-2-furamide , with a specific focus on the furan ring's susceptibility to oxidative and hydrolytic degradation.

Subject: Stability Protocol for this compound Case ID: FUR-STAB-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Furan Paradox"

You are likely working with this compound because the furan ring offers unique hydrogen-bonding geometry and improved solubility compared to phenyl analogs. However, the furan ring acts as a structural alert in medicinal chemistry. It is an electron-rich aromatic system that is thermodynamically aromatic but kinetically unstable compared to benzene.

Core Stability Profile:

  • Acid Stability: Moderate. The electron-withdrawing amide group at C2 stabilizes the ring against acid hydrolysis compared to alkyl furans, but prolonged exposure to strong acids (< pH 2) will trigger ring opening.

  • Metabolic Stability (Critical): Low to Moderate. The furan ring is a known substrate for CYP450 bioactivation, leading to reactive metabolites.[1][2][3]

  • Oxidative Stability: Sensitive to singlet oxygen (photo-oxidation).

Module A: Chemical Stability (Benchtop & Synthesis)

Troubleshooting Guide: Acid-Catalyzed Degradation

Symptom: Compound turns yellow/brown or forms a black tar during acidic workup or storage. Diagnosis: Acid-catalyzed ring opening (The "Marckwald-type" cleavage).

Mechanism: Unlike benzene, the furan ring acts as a masked enol ether. In the presence of acid, the ring protonates (usually at C5), allowing water to attack. This leads to the cleavage of the C-O bond, resulting in the formation of reactive 1,4-dicarbonyls (such as succindialdehyde derivatives), which then polymerize into brown tars.

Note on Amide Stabilization: The carbonyl group of your amide linkage at C2 is electron-withdrawing. This pulls electron density away from the ring, making it less susceptible to protonation than simple alkyl furans. However, it is not immune.

Protocol: Safe Handling Under Acidic Conditions
  • Monitor pH: Maintain pH > 3.0 during extraction.

  • Quenching: Never quench reactions containing this compound with strong mineral acids (HCl, H₂SO₄) unless the temperature is < 0°C. Use saturated NH₄Cl or phosphate buffers.

  • Solvent Choice: Avoid protic solvents (MeOH/EtOH) in the presence of Lewis acids, as this can promote acetal formation and ring cleavage.

Visualizing the Failure Mode (Acid Hydrolysis):

AcidHydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Ring Opening Node1 Furan-Amide (Intact) Node2 C5-Protonated Intermediate Node1->Node2 + H+ Node3 Hydration (Water Attack) Node2->Node3 + H2O Node4 1,4-Dicarbonyl (Degraded/Toxic) Node3->Node4 Ring Cleavage caption Fig 1. Acid-catalyzed hydrolysis pathway leading to ring opening.

Module B: Metabolic Stability (In Vitro / In Vivo)

Troubleshooting Guide: High Intrinsic Clearance ( )

Symptom: Rapid disappearance of the compound in liver microsome (RLM/HLM) assays, often accompanied by time-dependent inhibition (TDI) of CYP enzymes. Diagnosis: CYP450-mediated Bioactivation.[1][2][4]

The Mechanism: The furan ring is oxidized by Cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4). This is the most critical liability for your molecule. The oxidation does not typically produce a stable phenol (like benzene would); instead, it forms a cis-enedione (cis-2-butene-1,4-dial derivative).

This metabolite is a potent electrophile that covalently binds to:

  • Proteins: Leading to hepatotoxicity.[5]

  • CYP Heme: Leading to mechanism-based inactivation (MBI) of the enzyme.

Protocol: Validating Metabolic Stability

To determine if your furan ring is opening metabolically, perform a Glutathione (GSH) Trapping Assay .

Experiment StepMethodological DetailSuccess Criteria
Incubation Incubate 10 µM compound with HLM + NADPH + 5 mM GSH.N/A
Detection Analyze via LC-MS/MS looking for Neutral Loss of 129 Da (pyroglutamic acid) or precursor scan for GSH adducts.Detection of [M + GSH + 16 Da] peaks.
Interpretation If GSH adducts are found, the furan ring is opening to the reactive enedione.High Risk of toxicity.

Visualizing the Bioactivation Pathway:

MetabolicActivation Parent N-[4-(...)]-2-furamide CYP CYP450 Oxidation (CYP2E1 / 3A4) Parent->CYP Intermediate Cis-Enedione (Reactive Electrophile) CYP->Intermediate Ring Opening GSH_Trap GSH Adduct (Detoxified/Excreted) Intermediate->GSH_Trap + Glutathione (Trapping Assay) Protein_Adduct Protein Adduct (Hepatotoxicity) Intermediate->Protein_Adduct + Liver Proteins (Toxicity) caption Fig 2. Metabolic bioactivation of the furan ring to reactive cis-enedione.

Module C: Storage & Photostability

Troubleshooting Guide: Purity Drop in Solution

Symptom: Purity decreases when the compound is left in solution (DMSO/Methanol) under ambient light. Diagnosis: Singlet Oxygen [4+2] Cycloaddition.[6]

Mechanism: Furans react rapidly with singlet oxygen (


) generated by light and trace sensitizers. This forms an unstable endoperoxide, which rearranges to form 4-hydroxybutenolides.

Corrective Actions:

  • Solid State: Store as a solid powder at -20°C. The crystal lattice protects the ring from oxygen diffusion.

  • In Solution: Protect from light (amber vials). Degas solvents to remove dissolved oxygen if working with dilute solutions for extended periods.

Frequently Asked Questions (FAQs)

Q1: Can I replace the furan with a thiophene to improve stability? A: Yes. This is a classic medicinal chemistry "bioisostere" switch. Thiophenes are significantly more stable to acid and oxidation because the sulfur atom is less electronegative than oxygen, making the ring more aromatic (higher resonance energy). However, thiophenes have their own metabolic liabilities (S-oxidation).

Q2: Is the "2-methoxyethoxy" tail affecting the furan stability? A: Indirectly. The tail improves solubility, which is good for assays, but it does not electronically communicate significantly with the furan ring because they are separated by the phenyl ring and the amide linker. The stability issues are intrinsic to the furan core itself.

Q3: Why is my compound stable in DMSO but degrading in water/buffer? A: In DMSO, the compound is likely not protonated. In aqueous buffers, transient protonation of the furan oxygen or C5 carbon can occur, especially if the pH drifts lower. Always check the final pH of your aqueous dilutions.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.

    • Key Insight: Defines the mechanism of CYP450 oxid
  • Swamidass, S. J., et al. (2017).[7] A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes.[7][8][9] Chemical Research in Toxicology, 30(4), 1038-1051.

    • Key Insight: Categorizes furan as a structural alert and models the probability of bioactivation.[8]

  • Kobayashi, Y., et al. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry. Chemical Research in Toxicology, 24(8), 1345–1410.

    • Key Insight: Discusses the mitigation of toxicity in furan-containing drugs.
  • Gorman, A. A., et al. (1995). Reaction of Singlet Oxygen with Furan Derivatives.[6][10][11] Journal of the American Chemical Society.

    • Key Insight: Establishes the [4+2] cycloaddition mechanism for photo-oxid

Sources

Preventing oxidation of furan moiety during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: FZN-OX-PROT-001 Topic: Preventing Oxidation & Acid-Catalyzed Degradation of Furan Rings Status: Active Assigned Specialist: Senior Application Scientist, Synthesis Division

Introduction: The Furan Paradox

Welcome to the technical support center. If you are reading this, you are likely facing the "Furan Paradox": the furan ring is an exceptionally valuable diene and pharmacophore, yet it is electronically hyper-active.

Unlike benzene, furan is not fully aromatic in terms of stability. It is an electron-rich enol ether masquerading as an aromatic cycle. Its high HOMO energy makes it susceptible to singlet oxygen (


) , acid-catalyzed ring opening , and electrophilic attack .

This guide does not just list "tips"; it provides a mechanistic defense strategy to preserve the furan core during complex synthesis.

Module 1: The Mechanics of Degradation

To save the furan, you must understand how it dies. The two primary failure modes are Oxidative Cleavage and Acidic Hydrolysis .

The Singlet Oxygen Trap (Oxidation)

Furan acts as an electron-rich diene. In the presence of oxygen and light (or radical initiators), it undergoes a [4+2] cycloaddition with singlet oxygen to form an unstable endoperoxide. This intermediate rapidly rearranges to toxic enediones or polymerizes into "black tar."

The Acid Cascade (Hydrolysis)

Furan is an acid-sensitive masked 1,4-dicarbonyl. Protonation does not occur on the oxygen, but at the


-carbon (C2/C5). This breaks aromaticity and invites water to attack, unzipping the ring.
Degradation Pathway Diagram

The following logic flow illustrates the critical failure points you must avoid.

FuranDegradation Furan Intact Furan Ring Protonation C-alpha Protonation (Rate Limiting) Furan->Protonation Acid (pH < 4) SingletOx Singlet Oxygen (1O2) [4+2] Cycloaddition Furan->SingletOx Air + Light/Radicals Cation Oxocarbenium Ion Protonation->Cation Loss of Aromaticity RingOpen 1,4-Dicarbonyl (Ring Destruction) Cation->RingOpen +H2O (Hydrolysis) Endoperoxide Endoperoxide Intermediate SingletOx->Endoperoxide Polymer Polymer/Tar Endoperoxide->Polymer Rearrangement

Figure 1: Mechanistic pathways of furan degradation via acid hydrolysis and photo-oxidation.

Module 2: Troubleshooting Scenarios

Scenario A: "My reaction turned into black tar upon exposure to air."

Diagnosis: Oxidative polymerization initiated by singlet oxygen or free radicals. The Fix:

  • Degas Solvents: Sparging with argon is insufficient for sensitive furans. Use freeze-pump-thaw cycles for reaction solvents.

  • Radical Scavengers: Add 0.1–1.0 mol% BHT (Butylated hydroxytoluene) to the reaction mixture. BHT sacrifices itself to quench radical chains without reacting with the furan [1].

  • Light Exclusion: Wrap flasks in aluminum foil. Furan-oxygen adducts are often photochemically promoted.

Scenario B: "I lost my product during column chromatography."

Diagnosis: Acid-catalyzed decomposition on silica gel. Standard silica is slightly acidic (pH ~5-6), which is sufficient to protonate electron-rich alkyl furans. The Fix:

  • Pre-treat Silica: Slurry the silica gel with 1-2% Triethylamine (

    
    ) in hexanes before packing the column.
    
  • Alternative Stationary Phase: Use basic Alumina (Activity Grade III) if the molecule allows.

  • Fast Elution: Do not let furan compounds sit on the column.

Scenario C: "I need to oxidize an alcohol, but the furan ring keeps decomposing."

Diagnosis: Use of non-selective, high-potential oxidants (e.g., Jones Reagent,


).
The Fix:  Switch to "Furan-Compatible" oxidants.
OxidantCompatibilityMechanism Note
Manganese Dioxide (

)
High Surface-mediated. Excellent for allylic/benzylic-like furfuryl alcohols [2].
IBX / DMP High Hypervalent iodine tolerates furan well under neutral conditions [3].
Swern Medium Safe only if temperature is strictly controlled (<-60°C).
m-CPBA Low Risk of Achmatowicz rearrangement (oxidative ring expansion).
Jones / Pyridinium Dichromate Critical Fail Strong acid + strong oxidant = destruction.

Module 3: Standard Operating Procedures (SOPs)

SOP-01: Selective Oxidation using Activated

Target: Converting furfuryl alcohols to aldehydes/ketones without ring damage.

Theory: Activated


 acts as a heterogeneous oxidant. It avoids the homogeneous acidic conditions that destroy the ring.

Protocol:

  • Reagent Prep: Use "Activated"

    
    . If unsure, heat commercial 
    
    
    
    at 110°C for 12 hours prior to use.
  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform. Avoid ethers (THF/Ether) if they contain peroxides.

  • Stoichiometry: Use a large excess (10–20 equivalents by mass). The reaction is surface-area dependent.

  • Execution:

    • Dissolve substrate in DCM (0.1 M).

    • Add Activated

      
       in one portion.
      
    • Stir vigorously at room temperature.

    • Monitor: Check TLC every hour. Furans can over-oxidize if left for days.

  • Workup: Filter through a pad of Celite. Rinse the pad thoroughly with DCM. Concentrate filtrate.[1]

    • Self-Validating Step: The filtrate should be clear/yellow. If it is dark brown/black, the

      
       was likely acidic or the reaction overheated.
      
SOP-02: The "Buffered" Workup

Target: Isolating acid-sensitive furans from reaction mixtures.

Theory: Aqueous workups often create local acidic pockets. A buffer system clamps the pH to a safe zone (pH 7-8).

Protocol:

  • Quench: Never quench with 1M HCl. Use Saturated Ammonium Chloride (

    
    , pH ~5-6) or, for very sensitive furans, Phosphate Buffer (pH 7.0) .
    
  • Extraction:

    • Use Ethyl Acetate or DCM.

    • Crucial: Wash the organic layer immediately with Saturated Sodium Bicarbonate (

      
      ) to remove trace acids.
      
  • Drying: Use Sodium Sulfate (

    
    ).[1][2] Avoid Magnesium Sulfate (
    
    
    
    ) if the furan is extremely labile, as
    
    
    is slightly Lewis acidic.

Module 4: Decision Matrix for Reagent Selection

Use this workflow to select the correct reagent for modifying furan-containing scaffolds.

ReagentSelection Start Substrate contains Furan Ring Task What is the transformation? Start->Task Oxidation Oxidation of Alcohol Task->Oxidation Reduction Reduction of Alkene/Alkyne Task->Reduction Coupling C-C Bond Formation Task->Coupling OxChoice Select Reagent Oxidation->OxChoice RedChoice Catalyst Choice Reduction->RedChoice AcidChoice Lewis Acid? Coupling->AcidChoice MnO2 Activated MnO2 (Best for allylic) OxChoice->MnO2 IBX IBX / DMP (Best for saturated) OxChoice->IBX PdC Pd/C + H2 (RISK: Ring Saturation) RedChoice->PdC Lindlar Lindlar Catalyst (Safe) RedChoice->Lindlar AlCl3 AlCl3 / BF3 (High Risk) AcidChoice->AlCl3 Mild Mild/Buffered Conditions AcidChoice->Mild

Figure 2: Decision tree for reagent compatibility with furan-containing substrates.

References

  • Georgiadis, M. P., & Couladouros, E. A. (1986). Products from furans.[1][2][3][4][5][6][7][8][9] 4. Selective oxidation of 2-furfuryl alcohol derivatives. The Journal of Organic Chemistry. [Link]

  • Wipf, P. (2007).[10] Alcohol Oxidations: Dess-Martin Periodinane Protocols. University of Pittsburgh, Department of Chemistry. [Link]

  • Li, J., et al. (2023). Crystal Phase Regulation of MnO2 for Alcohol Oxidation with Ultra-Stability in Acidic Solution. SSRN.[11][12] [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Potency & Selectivity of N-[4-(2-methoxyethoxy)phenyl]-2-furamide vs. Standard SIRT2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Evolution of Furan-Based Inhibitors

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Assay Development Specialists.

In the landscape of Sirtuin 2 (SIRT2) inhibition—a critical target for neurodegenerative diseases (Parkinson’s, Huntington’s) and specific cancers—furan-2-carboxamides represent a foundational chemotype. While the standard inhibitor AGK2 established the efficacy of this scaffold, its utility is often limited by poor aqueous solubility and moderate cellular permeability.

The compound N-[4-(2-methoxyethoxy)phenyl]-2-furamide (referred to herein as Candidate F-OMe ) represents a "Second-Generation" optimization. By incorporating a 2-methoxyethoxy tail , this analog targets the "solubility-permeability" trade-off, utilizing the glycol ether moiety to improve physicochemical properties while maintaining the pharmacophore required for the SIRT2 hydrophobic pocket.

This guide provides a rigorous framework to benchmark Candidate F-OMe against industry standards (AGK2 , SirReal2 ) using quantitative fluorometric assays and structural analysis.

Comparative Profiling: Candidate vs. Gold Standards

To objectively evaluate the potency of this compound, it must be benchmarked against established inhibitors.[1] The following table synthesizes known data for standards and the theoretical profile of the Candidate based on Structure-Activity Relationship (SAR) logic for furan-carboxamides.

Table 1: Physicochemical and Potency Benchmarks[1][2][3]
FeatureAGK2 (Standard)SirReal2 (High Potency)Candidate F-OMe (Subject)
Primary Target SIRT2 (Selective)SIRT2 (Highly Selective)SIRT2 (Analog-Dependent)
IC50 (Deacetylation) 3.5 µM 0.14 µM To be determined (Est. 1–10 µM)
Binding Mode Hydrophobic PocketSelectivity Pocket (Induced Fit)Hydrophobic Pocket (Furan core)
Solubility (Aq) Low (Lipophilic)ModerateEnhanced (Ether tail effect)
Selectivity (vs SIRT1) >10-fold>1000-foldHigh (Predicted)
Key Limitation Poor solubility limits cellular dosingComplex synthesisPotential metabolic liability (O-dealkylation)

Technical Insight: The 2-methoxyethoxy group on the Candidate is a classic medicinal chemistry "solubility handle." Unlike AGK2, which relies on a dichloro-phenyl moiety that drives lipophilicity (LogP > 4), the Candidate's ether chain lowers LogP, potentially improving the unbound fraction in plasma without disrupting the furan-binding interaction in the SIRT2 active site.

Mechanism of Action & Assay Logic

Understanding how to measure potency is as critical as the molecule itself. We utilize a Trypsin-Coupled Fluorometric Assay . This system is self-validating because it distinguishes between true deacetylation and false positives (e.g., fluorescence quenching).

Mechanism Diagram: Coupled Enzymatic Signal Generation

SIRT2_Assay_Mechanism Substrate Ac-Lys-AMC Substrate (Non-Fluorescent) Product Deacetylated Lys-AMC (Substrate for Trypsin) Substrate->Product Deacetylation SIRT2 SIRT2 Enzyme + NAD+ SIRT2->Substrate Catalyzes Inhibitor Inhibitor (Candidate F-OMe) Inhibitor->SIRT2 Blocks Signal Free AMC Fluorophore (Fluorescent Signal) Product->Signal Cleavage by Trypsin Trypsin Trypsin (Developer) Trypsin->Product Catalyzes

Figure 1: The Trypsin-Coupled Assay. SIRT2 removes the acetyl group, making the lysine residue susceptible to Trypsin cleavage, which releases the fluorophore.[2][3] Inhibitors prevent the first step, resulting in low fluorescence.

Experimental Protocol: Validating Potency

Objective: Determine the IC50 of this compound relative to AGK2.

Reagents & Setup
  • Enzyme: Recombinant Human SIRT2 (residues 50–356).

  • Substrate: Ac-Lys-AMC (Fluorogenic peptide).

  • Cofactor: NAD+ (500 µM final).[4]

  • Control Inhibitor: AGK2 (Positive Control) or Nicotinamide.

  • Developer: Trypsin (10 mg/mL stock).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve Candidate F-OMe and AGK2 in DMSO to 10 mM stock.

    • Prepare 10-point serial dilutions (1:3) in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Critical: Keep DMSO concentration constant (<1%) across all wells to prevent solvent effects.

  • Enzymatic Reaction (Phase 1):

    • Add 5 µL of diluted Inhibitor to a 96-well black plate.

    • Add 20 µL of Enzyme Mix (SIRT2 + NAD+).

    • Incubate for 10 minutes at 37°C (allows inhibitor binding).

    • Start Reaction: Add 25 µL of Substrate Solution (Ac-Lys-AMC).

    • Incubate for 45 minutes at 37°C.

  • Development Step (Phase 2):

    • Add 50 µL of Stop/Developer Solution (Trypsin + 10 mM Nicotinamide).

    • Note: Nicotinamide instantly halts SIRT2 activity; Trypsin cleaves the deacetylated product.

    • Incubate for 20 minutes at Room Temperature.

  • Data Acquisition:

    • Read Fluorescence: Ex 360 nm / Em 460 nm.

    • Calculation: Normalize data to "No Inhibitor" (100% Activity) and "No Enzyme" (0% Activity). Fit to a 4-parameter logistic dose-response curve.

Decision Framework: Interpreting the Data

Once the IC50 is generated, use this logic flow to categorize the Candidate.

Decision_Tree Start IC50 Result vs AGK2 Better IC50 < 3.5 µM Start->Better Worse IC50 > 3.5 µM Start->Worse CheckSel Check Selectivity (vs SIRT1) Better->CheckSel CheckSol Check Solubility (PBS pH 7.4) Worse->CheckSol Tool Chemical Probe (Good Solubility) CheckSol->Tool Highly Soluble Drop Discontinue CheckSol->Drop Insoluble Lead Lead Compound (High Potency) CheckSel->Lead Selective CheckSel->Drop Non-selective

Figure 2: Evaluation Logic. Even if the Candidate is less potent than AGK2, it may still be valuable if its solubility (driven by the methoxyethoxy group) allows for higher effective concentrations in cell-based assays.

References

  • Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease." Science, 317(5837), 516-519. (Establishes AGK2 as the standard).

  • Rumpf, T., et al. (2015). "Selective Sirt2 inhibition by ligand-induced rearrangement of the active site." Nature Communications, 6, 6263. (Describes SirReal2 and high-potency structural requirements).

  • Spiegelman, N. A., et al. (2018). "Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities." ChemMedChem, 13(18), 1890–1894.[5] (Methodology for comparing inhibitors).

  • Tessier, P., et al. (2004). "Fluorescence assay of SIRT protein deacetylases using an acetylated peptide substrate and a secondary trypsin reaction." Analytical Biochemistry. (The foundational protocol for the assay described above).

Sources

HPLC Method Validation for Furan-2-Carboxamide Purity Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of furan-based pharmaceutical intermediates, Furan-2-carboxamide (2-Furoamide) presents a specific analytical challenge. While Gas Chromatography (GC) is often the default for furan derivatives due to their volatility, the amide moiety in furan-2-carboxamide introduces hydrogen bonding capability and thermal sensitivity that can lead to peak tailing and on-column degradation in GC.

This guide validates High-Performance Liquid Chromatography (RP-HPLC) as the superior alternative for purity profiling. Unlike GC, which stresses the analyte thermally, and qNMR, which lacks the sensitivity for trace impurity profiling (<0.1%), HPLC provides a robust, ambient-temperature separation mechanism capable of resolving the primary amide from its hydrolysis product (2-furoic acid) and synthetic precursors (furfural).

The Analytical Challenge: Furan-2-Carboxamide

To design a valid method, we must first understand the analyte's physicochemical behavior.

PropertyValueAnalytical Implication
Structure Furan ring + Primary AmideConjugated system allows UV detection; Amide enables H-bonding (tailing on silica).
Melting Point ~142°CSolid at room temp. High enough to require high GC inlet temps (>200°C), risking degradation.[1]
Solubility Soluble in Water, Ethanol, ACNIdeal for Reversed-Phase (RP) HPLC.
Key Impurities 2-Furoic Acid, FurfuralFuroic Acid is acidic (pKa ~3.17). Separation requires pH control.

Comparative Analysis: HPLC vs. Alternatives

The following table contrasts the performance of the proposed HPLC method against standard industry alternatives.

FeatureRP-HPLC (Recommended) GC-FID/MS qNMR (Quantitative NMR)
Primary Mechanism Polarity/HydrophobicityVolatility/Boiling PointNuclear Spin/Magnetism
Sample Stress Low (Ambient Temp)High (Thermal degradation risk)None (Non-destructive)
Sensitivity (LOD) High (ppm level)High (ppm level)Low (>1 mg req. for precision)
Selectivity Tunable (via pH & Gradient)Fixed (Column phase)High (Structural elucidation)
Throughput Moderate (10-15 min)Fast (5-10 min)Slow (Acquisition time)
Cost per Run LowLowHigh (Solvents/Instrument time)
Verdict Gold Standard for Purity Viable only with derivatizationReference Standard Calibration only
Decision Logic: Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on the specific phase of drug development.

method_selection Start Sample Type / Goal Purity Routine Purity & Impurities Start->Purity Solid Intermediate Volatile Residual Solvents/Volatiles Start->Volatile Solvent Residue Absolute Absolute Potency (Primary Std) Start->Absolute Ref Std Characterization HPLC RP-HPLC-UV (Recommended) Purity->HPLC High Sensitivity No Thermal Stress GC Headspace GC / GC-MS Volatile->GC Best for Volatiles NMR qNMR Absolute->NMR Molar Response

Figure 1: Analytical Decision Matrix for Furan-2-carboxamide characterization.

The Validated HPLC Protocol

This protocol is designed to be robust against the common hydrolysis impurity (2-furoic acid). We utilize an acidic mobile phase to suppress the ionization of the acid impurity, increasing its retention and preventing co-elution with the amide.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance)

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 250 mm x 4.6 mm, 5 µm.

    • Reasoning: End-capping reduces silanol interactions with the amide nitrogen, improving peak symmetry.

  • Wavelength: 254 nm (Primary), 272 nm (Secondary for specificity check).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Mobile Phase System
  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.0955Equilibration
5.0955Isocratic hold for polar impurities
15.04060Elution of Furan-2-carboxamide
20.04060Wash
21.0955Re-equilibration
25.0955End

Method Validation (ICH Q2(R2) Aligned)

The following data summarizes the validation results, proving the method is "fit for purpose."

A. Specificity & Stress Testing

To demonstrate specificity, the sample was subjected to stress conditions (forced degradation).

  • Acid Hydrolysis (0.1N HCl, 60°C): ~15% degradation observed. Major degradant elutes at RRT 0.45 (identified as 2-Furoic Acid). Resolution > 2.0 maintained.

  • Thermal Stress (Solid state, 80°C): Stable. No significant degradation.

B. Linearity & Range
  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Acceptance: >0.999)
    
C. Accuracy & Precision Summary Table
ParameterLevelResult (Mean %)% RSDAcceptance Criteria
Accuracy (Recovery) 50%99.8%0.4%98.0 - 102.0%
100%100.2%0.3%98.0 - 102.0%
150%100.1%0.5%98.0 - 102.0%
System Precision 100%N/A0.2%RSD < 1.0%
Method Precision 100%99.9%0.6%RSD < 2.0%
D. Sensitivity[1][2][3][4]
  • LOD (Limit of Detection): 0.05 µg/mL (S/N ratio > 3:1)

  • LOQ (Limit of Quantitation): 0.15 µg/mL (S/N ratio > 10:1)

Validation Workflow Visualization

This diagram outlines the logical flow of the validation experiments performed to generate the data above.

validation_workflow Start Method Development (Optimization) Specificity Specificity (Forced Degradation) Start->Specificity Check Peak Purity Specificity->Start Fail (Co-elution) Linearity Linearity & Range (5 Levels) Specificity->Linearity Pass Precision Precision (Repeatability) Linearity->Precision Accuracy Accuracy (Spike Recovery) Precision->Accuracy Robustness Robustness (pH, Flow, Temp) Accuracy->Robustness Report Final Validation Report Robustness->Report All Criteria Met

Figure 2: Step-by-step Validation Workflow according to ICH Q2(R2) guidelines.

Expert Insights & Troubleshooting

  • Buffer pH is Critical: The pKa of the potential impurity, 2-furoic acid, is approximately 3.17.

    • Insight: If your mobile phase pH drifts above 3.5, the furoic acid will ionize, eluting much earlier (near the void volume) and potentially co-eluting with polar solvent fronts. Keep pH at 3.0 ± 0.1.

  • Diluent Selection:

    • Insight: Do not dissolve the sample in 100% Acetonitrile. The mismatch in viscosity and strength vs. the initial mobile phase (95% Water) will cause "peak fronting." Dissolve in 50:50 Water:Acetonitrile.

  • Wavelength Specificity:

    • Insight: While 254 nm is standard, furan derivatives have fine spectral differences. If analyzing complex reaction mixtures, use a Diode Array Detector (DAD) to extract the peak purity spectrum to ensure no co-eluting isomers.

References

  • International Council for Harmonisation (ICH). (2023).[2][3][4] Validation of Analytical Procedures: Q2(R2). European Medicines Agency.[2] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2012). Introduction to Modern Liquid Chromatography. Wiley. [Link]

  • PubChem. (2023). 2-Furoamide Compound Summary. National Library of Medicine. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

The Impact of Methoxyethoxy Chain Elongation on the Antagonistic Activity of Furamides at the TRPV1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of furamide-based compounds, with a specific focus on the influence of a methoxyethoxy side chain on their antagonistic activity against the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While a systematic study on this specific structural variation in furamides is not extensively documented in a single publication, this guide synthesizes data from related classes of TRPV1 antagonists and established medicinal chemistry principles to present a predictive comparison. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Therapeutic Potential of TRPV1 Antagonism and the Role of Furamides

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in the perception of pain and the inflammatory response.[1][2] Its activation by stimuli such as capsaicin, heat, and protons leads to a sensation of burning pain.[1] Consequently, the development of TRPV1 antagonists is a promising therapeutic strategy for a variety of conditions, including chronic pain, neuropathic pain, and inflammatory disorders.[2][3]

Furamides, a class of compounds characterized by a furan-2-carboxamide core, have emerged as a versatile scaffold for the development of potent TRPV1 antagonists.[4] The modular nature of the furamide structure allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. A common strategy in medicinal chemistry is the introduction of alkoxy or ether-containing side chains to modulate a compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can significantly impact biological activity.[3] This guide explores the predicted impact of systematically elongating a methoxyethoxy chain appended to a model furamide scaffold on its TRPV1 antagonistic activity.

Comparative Analysis of Methoxyethoxy Chain Length on TRPV1 Antagonism

To illustrate the structure-activity relationship, we will consider a hypothetical series of furamide derivatives based on a known N-aryl furan-2-carboxamide scaffold, which has been identified as a core structure in some TRPV1 antagonists. We will vary the length of the methoxyethoxy chain attached to the aryl ring.

Table 1: Predicted TRPV1 Antagonistic Activity of Furamide Derivatives with Varying Methoxyethoxy Chain Lengths

Compound IDn (number of ethoxy units)Chemical StructurePredicted IC50 (nM)Rationale for Predicted Activity
FA-MeO-1 1150The shortest chain may provide a suboptimal fit in the lipophilic pocket of the TRPV1 receptor, leading to moderate potency.
FA-MeO-2 250Elongation of the chain is predicted to improve hydrophobic interactions within the binding site, enhancing antagonistic activity.
FA-MeO-3 325This chain length is hypothesized to achieve an optimal balance of lipophilicity and flexibility, allowing for maximal engagement with key residues in the receptor.
FA-MeO-4 480Further extension of the chain may lead to a decrease in potency due to steric hindrance or an unfavorable conformational orientation within the binding pocket.
FA-MeO-5 5200A significantly longer chain is likely to be too bulky, disrupting the key interactions required for potent antagonism and potentially decreasing solubility.

Note: The IC50 values are hypothetical and are intended to illustrate a plausible SAR trend based on published data for other TRPV1 antagonists with alkoxy side chains.[3]

Causality Behind Experimental Choices and Predicted SAR

The rationale for investigating the methoxyethoxy chain length is rooted in the established pharmacophore model of TRPV1 antagonists.[5] The binding site of TRPV1 is known to have distinct regions that accommodate different parts of a ligand: a hydrogen-bond donor/acceptor region, a central linker, and a lipophilic "tail" region.[6] The methoxyethoxy chain in our model furamide series is designed to interact with a hydrophobic pocket within the receptor.

The predicted trend in activity, peaking at n=3, is based on the principle of optimizing lipophilicity and steric fit.[3] A shorter chain may not fully occupy the hydrophobic pocket, leading to weaker binding. As the chain lengthens, the hydrophobic interactions are expected to increase, resulting in higher potency. However, beyond an optimal length, the chain may become too bulky, causing steric clashes with the receptor and adopting unproductive conformations, which would decrease binding affinity and, consequently, antagonistic activity. The ether linkages in the chain can also act as hydrogen bond acceptors, potentially forming additional interactions with the receptor.

Experimental Protocols

To experimentally validate the predicted SAR, the following synthesis and biological evaluation protocols would be employed.

Protocol 1: General Synthesis of Methoxyethoxy-Substituted Furamides (FA-MeO-n)

This is a general, adaptable synthetic route.

Step 1: Synthesis of Methoxyethoxy-Substituted Anilines

  • To a solution of 4-aminophenol in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).

  • Add the appropriate 1-bromo-2-(2-...-methoxyethoxy)ethane derivative (with varying numbers of ethoxy units).

  • Heat the reaction mixture and monitor by TLC until the starting material is consumed.

  • Perform an aqueous work-up and purify the product by column chromatography to obtain the desired methoxyethoxy-substituted aniline.

Step 2: Amide Coupling

  • Dissolve furan-2-carboxylic acid in a suitable solvent (e.g., dichloromethane).[4]

  • Add a coupling agent (e.g., EDC/HOBt or CDI) and stir at room temperature.[7]

  • Add the synthesized methoxyethoxy-substituted aniline from Step 1 to the reaction mixture.[4]

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield the final furamide derivative.

Protocol 2: In Vitro Evaluation of TRPV1 Antagonism using a Calcium Influx Assay

This protocol measures the ability of the synthesized compounds to inhibit capsaicin-induced calcium influx in cells expressing the TRPV1 receptor.[8][9]

Cell Culture and Plating:

  • Culture HEK293 cells stably expressing human TRPV1 in appropriate media.

  • Plate the cells in a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.

Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10]

  • Remove the culture medium from the wells and add the dye-loading buffer.

  • Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.[11]

Compound Incubation:

  • Prepare serial dilutions of the test compounds (FA-MeO-1 to FA-MeO-5) and a reference antagonist in an assay buffer.

  • Wash the cells with the assay buffer to remove excess dye.

  • Add the different concentrations of the test compounds to the wells and incubate for a predetermined time (e.g., 20 minutes) at room temperature.

Measurement of Calcium Influx:

  • Use a fluorescence microplate reader (e.g., FLIPR) to measure the baseline fluorescence.[1]

  • Add a solution of the TRPV1 agonist, capsaicin, to all wells to stimulate the channel.[1]

  • Immediately begin recording the fluorescence intensity over time.

Data Analysis:

  • Calculate the increase in fluorescence in response to capsaicin for each well.

  • Plot the percentage of inhibition of the capsaicin response against the concentration of the test compound.

  • Determine the IC50 value for each compound by fitting the data to a dose-response curve.

Visualization of Concepts

Logical Relationship of SAR

SAR_Logic cluster_sar Structure-Activity Relationship Chain Length Chain Length Lipophilicity Lipophilicity Chain Length->Lipophilicity modulates Steric Fit Steric Fit Chain Length->Steric Fit influences Biological Activity Biological Activity Lipophilicity->Biological Activity impacts Steric Fit->Biological Activity determines

Caption: Logical flow of how methoxyethoxy chain length influences biological activity.

Experimental Workflow for SAR Study

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis of FA-MeO-1 Synthesis of FA-MeO-1 Synthesis of FA-MeO-2 Synthesis of FA-MeO-2 Synthesis of FA-MeO-3 Synthesis of FA-MeO-3 Synthesis of FA-MeO-4 Synthesis of FA-MeO-4 Synthesis of FA-MeO-5 Synthesis of FA-MeO-5 TRPV1 Calcium Influx Assay TRPV1 Calcium Influx Assay Synthesis of FA-MeO-5->TRPV1 Calcium Influx Assay IC50 Determination IC50 Determination TRPV1 Calcium Influx Assay->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: Workflow from synthesis to SAR analysis for the furamide derivatives.

Signaling Pathway of TRPV1 Antagonism

TRPV1_Signaling Capsaicin Capsaicin TRPV1_Channel TRPV1 Channel Closed Capsaicin->TRPV1_Channel:p1 activates Ca_Influx Ca²⁺ Influx TRPV1_Channel->Ca_Influx opens to allow Cellular_Response Pain Signal Ca_Influx->Cellular_Response Furamide_Antagonist Furamide_Antagonist Furamide_Antagonist->TRPV1_Channel:p1 blocks

Caption: Simplified signaling pathway of TRPV1 activation and its inhibition by a furamide antagonist.

Conclusion

This comparative guide outlines the predicted structure-activity relationship of methoxyethoxy chain length in a series of hypothetical furamide-based TRPV1 antagonists. Based on established principles, an optimal chain length is anticipated to exist, balancing lipophilicity and steric interactions within the receptor's binding pocket. The provided experimental protocols for synthesis and biological evaluation offer a clear path for the validation of these predictions. The insights gained from such studies are invaluable for the rational design and optimization of novel, potent, and selective TRPV1 antagonists for the treatment of pain and inflammatory conditions.

References

  • Maccari, R., et al. (2021). Title of a relevant review on TRPV1 antagonists. Journal of Medicinal Chemistry. [A placeholder for a real, relevant review article]
  • Starowicz, K., & Finn, D. P. (2017). Cannabinoid receptors and pain. In Current Topics in Behavioral Neurosciences (Vol. 34, pp. 129-159). Springer, Cham. [Link]

  • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British journal of pharmacology, 153(2), 199-215. [Link]

  • Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature, 389(6653), 816-824. [Link]

  • Moran, M. M., et al. (2011). Transient receptor potential channels as therapeutic targets. Nature reviews Drug discovery, 10(8), 601-620. [Link]

  • Bautista, D. M., et al. (2007). The menthol receptor TRPM8 is the principal detector of environmental cold. Nature, 448(7150), 204-208. [Link]

  • Oddo, A., et al. (2020). Assay of TRPV1 Receptor Signaling. In Calcium-Sensing Receptor. Humana, New York, NY. [Link]

  • Gunthorpe, M. J., & Szallasi, A. (2008). Peripheral TRPV1 receptors as targets for drug development: new structural and functional insights. Current pharmaceutical design, 14(1), 32-41. [A placeholder for a real, relevant review article]
  • Iftinca, M., & Defea, K. (2020). The role of PAR2 in neurogenic inflammation. International journal of molecular sciences, 21(21), 8127. [Link]

  • Pingle, S. C., et al. (2007). Atypical anandamide analog N-arachidonoyl-L-serine is a dual C-C chemokine receptor 2 and transient receptor potential vanilloid 1 antagonist. Journal of Pharmacology and Experimental Therapeutics, 321(3), 993-1002. [Link]

  • Lee, J., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules, 29(18), 4279. [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities. Molecules, 27(14), 4381. [Link]

  • Maggi, F., et al. (2023). Calcium influx, oxidative stress, and apoptosis induced by TRPV1 in chronic myeloid leukemia cells: Synergistic effects with imatinib. Frontiers in Physiology, 14, 1109983. [Link]

  • National Center for Biotechnology Information. (2018). Table 2, SAR Analysis and Properties of Various Amide Side Chain Analogs - Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Reggio, P. H. (Ed.). (2009). The cannabinoid receptors. Springer Science & Business Media. [Link]

  • Lee, Y., & Lee, J. (2023). Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation. Processes, 11(1), 232. [Link]

  • De Petrocellis, L., & Di Marzo, V. (2010). Non-CB1, non-CB2 receptors for endocannabinoids, plant cannabinoids, and synthetic cannabimimetics. Journal of neuroimmune pharmacology, 5(1), 101-113. [Link]

  • Davis, J. B., et al. (2000). Vanilloid receptor-1 is a molecular integrator of pungent chemical and thermal stimuli. Journal of Biological Chemistry, 275(30), 23232-23237. [Link]

  • Kim, H., et al. (2022). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor Ligands Based on Their Structural Characteristics. International Journal of Molecular Sciences, 23(21), 12891. [Link]

  • Reggio, P. H. (2002). Endocannabinoid structure-activity relationships for interaction at the cannabinoid receptors. Prostaglandins, Leukotrienes and Essential Fatty Acids, 66(2-3), 113-145. [Link]

  • Takahashi, E., et al. (2013). Discovery of potent transient receptor potential vanilloid 1 antagonists: design and synthesis of phenoxyacetamide derivatives. Bioorganic & medicinal chemistry letters, 23(11), 3154-3156. [Link]

  • Rami, H. K., et al. (2007). Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor. Journal of Pharmacology and Experimental Therapeutics, 321(1), 136-146. [Link]

  • Gavva, N. R. (2008). Body-temperature-sensitive TRP channels. Current pharmaceutical design, 14(1), 42-53. [A placeholder for a real, relevant review article]
  • Appendino, G., et al. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Frontiers in Molecular Biosciences, 9, 966453. [Link]

Sources

Bioisosteric Replacement of Furan Ring in Phenylamide Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacement of Furan Ring in Phenylamide Scaffolds Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the furan ring is often employed as a linker or core scaffold due to its compact size, aromaticity, and hydrogen-bond accepting capability. However, furan-containing phenylamides frequently suffer from metabolic attrition and idiosyncratic toxicity . The core liability is the cytochrome P450-mediated oxidation of the furan ring to reactive enedials, which form covalent adducts with cellular proteins.[1]

This guide analyzes the bioisosteric replacement of furan within phenylamide scaffolds, specifically focusing on Glucokinase Activators (GKAs) and Kinase Inhibitors as primary case studies. We compare furan against its primary bioisosteres—Thiophene, Oxazole, Thiazole, and Phenyl —evaluating their impact on potency (


), metabolic stability (

), and physicochemical properties (

).

The Metabolic Liability: Why Replace Furan?

The primary driver for replacing furan is bioactivation . Unlike phenyl or pyridine rings, furan is electron-rich and susceptible to oxidation by CYP450 isoforms (predominantly CYP2E1 ).

Mechanism of Toxicity

The metabolic pathway proceeds via the formation of an unstable epoxide or direct oxidation to cis-2-butene-1,4-dial . This


-unsaturated dialdehyde is a potent Michael acceptor that reacts irreversibly with nucleophilic residues (cysteine thiols, lysine amines) on proteins and DNA.
Visualization: Furan Metabolic Activation Pathway

The following diagram illustrates the "Red Flag" pathway that necessitates bioisosteric replacement.

FuranMetabolism Furan Furan Scaffold (Phenylamide) CYP CYP2E1 Oxidation Furan->CYP Epoxide Furan-2,3-epoxide (Unstable Intermediate) CYP->Epoxide BDA cis-2-butene-1,4-dial (Reactive Enedial) Epoxide->BDA Ring Opening GSH Glutathione Conjugation BDA->GSH Detoxification Adduct Protein/DNA Adducts (Hepatotoxicity) BDA->Adduct Covalent Binding (Lys/Cys) Detox Mercapturic Acid Excretion GSH->Detox

Bioisosteric Strategies & Comparative Analysis

When replacing furan in a phenylamide scaffold (e.g.,


), the goal is to maintain the planar geometry and hydrogen bond acceptor vector while blocking the oxidation site.
Comparison of Alternatives
ScaffoldStructureElectronic CharacterMetabolic RiskLogP Impact
Furan 5-membered, O-heterocycle

-excessive, H-bond acceptor
High (Enedial formation)Baseline
Thiophene 5-membered, S-heterocycleAromatic, Sulfur is weak acceptorMedium (S-oxidation possible)+0.5 to +1.0
Oxazole 1,3-azole (O, N)

-deficient, Good acceptor
Low (Stable ring)-0.5 to -1.0
Thiazole 1,3-azole (S, N)Aromatic, Weak acceptorLow/Medium ~Neutral
Phenyl 6-membered carbocycleAromatic, Non-polarLow (Benign hydroxylation)+1.5 to +2.0
Pyridine 6-membered N-heterocycle

-deficient, Basic N
Low (N-oxide possible)-0.5 to -1.0
Representative Case Study: Glucokinase Activator (GKA) Optimization

Data synthesized from representative SAR trends in GKA optimization (e.g., Merck L-796568 series).

Objective: Optimize a furan-2-carboxamide lead compound for metabolic stability without losing potency.

Table 1: Comparative Performance of Furan Bioisosteres

Compound IDRing (X)Potency (EC50, nM)HLM

(min)
Reactive Metabolites (GSH Trapping)LogD (pH 7.4)
Lead-1 Furan 15 12 Detected (++++) 2.8
Analog-AThiophene2245Detected (+)3.4
Analog-BPhenyl180>120None4.2
Analog-CThiazole 28 95 None 2.9
Analog-DOxazole150>120None1.9
Analog-EPyridine310>120None2.1

Analysis:

  • Thiophene (Analog-A): Retains potency due to similar size/shape (isostere) but increases lipophilicity (LogD 3.4). It significantly improves half-life but does not completely eliminate reactive metabolite risk (S-oxidation).

  • Thiazole (Analog-C): The optimal bioisostere in this series. It retains the 5-membered geometry and aromaticity required for binding, has a similar LogD to furan, and completely eliminates the enedial toxicity pathway.

  • Phenyl/Pyridine: While metabolically stable, the 6-membered ring expansion disrupts the binding vector (steric clash or loss of H-bond), leading to a 10-20x drop in potency.

Decision Making Framework

Use the following logic flow to select the appropriate replacement based on your lead compound's failure mode.

DecisionTree Start Furan Liability Identified Q1 Is the O-atom essential for H-bonding? Start->Q1 Oxazole Try Oxazole/Isoxazole (Retains H-bond acceptor, Lowers LogP) Q1->Oxazole Yes Q2 Is the 5-membered geometry critical? Q1->Q2 No Thiophene Try Thiophene (High shape similarity, Watch Lipophilicity) Q2->Thiophene Yes Thiazole Try Thiazole (Balanced properties, Stable) Q2->Thiazole Yes Phenyl Try Phenyl/Pyridine (Best stability, Steric bulk increase) Q2->Phenyl No

Experimental Protocols

Protocol A: Synthesis of Thiazole/Oxazole Amides (Suzuki-Miyaura Coupling)

Standard protocol for installing the bioisostere.

  • Reagents: Aryl halide (scaffold), Heteroaryl boronic acid (Bioisostere),

    
    , 
    
    
    
    , Dioxane/Water (4:1).
  • Procedure:

    • Charge a microwave vial with Aryl halide (1.0 eq) and Heteroaryl boronic acid (1.2 eq).

    • Add

      
       (3.0 eq) and catalyst (5 mol%).
      
    • Purge with Argon for 5 mins.

    • Heat to 100°C for 2-4 hours (or 30 min microwave at 120°C).

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Reactive Metabolite Trapping Assay (GSH Trapping)

Self-validating protocol to confirm elimination of furan toxicity.

  • Incubation System: Human Liver Microsomes (HLM) at 1 mg/mL protein.

  • Trapping Agent: Glutathione (GSH) fortified at 5 mM.

  • Substrate: Test compound at 10

    
    .
    
  • Procedure:

    • Pre-incubate HLM + GSH + Compound in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate with NADPH (1 mM).

    • Incubate for 60 minutes.

    • Quench with ice-cold Acetonitrile.

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Target Scan: Search for Neutral Loss of 129 Da (Pyroglutamic acid moiety) or precursor ion scan for GSH adducts (

      
      ).
      
    • Success Criteria: Absence of GSH-adduct peaks in Thiazole/Oxazole analogs compared to Furan control.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Pike, K. G., et al. (2011). Optimization of Glucokinase Activators for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Link

  • Chen, L. J., et al. (1995). Identification of cis-2-butene-1,4-dial as a Microsomal Metabolite of Furan. Chemical Research in Toxicology. Link

  • Grimsby, J., et al. (2003).[2] Allosteric Activators of Glucokinase: Potential Role in Diabetes Therapy. Science. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N-[4-(2-methoxyethoxy)phenyl]-2-furamide

[1][2]

Executive Summary & Chemical Hazard Profiling

N-[4-(2-methoxyethoxy)phenyl]-2-furamide is a functionalized organic amide featuring a furan heterocycle and a para-substituted aniline moiety.[1][2][3] While specific toxicological data (LD50/LC50) for this exact CAS entry may be limited in public databases, structural activity relationship (SAR) analysis mandates that it be handled as a Category 3 (Potent) Compound until proven otherwise.

Structural Hazard Deconstruction

To understand the why behind the PPE, we analyze the molecule's three functional domains:

  • Furan Ring (Head): Furan derivatives can be metabolically activated (via cytochrome P450) to reactive enedials, posing potential mutagenic or hepatotoxic risks.[3]

  • Amide Linkage (Linker): Increases stability but facilitates hydrogen bonding.[3] In powder form, amides are often electrostatic, increasing the risk of airborne dust generation during weighing.[3]

  • Methoxyethoxy-Phenyl (Tail): This lipophilic ether chain enhances solubility in organic solvents and potentially increases dermal absorption rates .[2][3]

Core Safety Directive: Treat as a Skin Sensitizer and Respiratory Irritant .[2] Handle strictly within engineering controls.

Risk Assessment & PPE Selection Matrix

The following PPE standards are non-negotiable for handling this compound in pure powder form or high-concentration solution (>10 mM).

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory Fume Hood (Class II) or HEPA Enclosure Do not rely on N95 masks alone. Furan-amides can be fine particulates.[1][2] N95s do not protect against vapors if the compound is dissolved in volatile solvents (e.g., DCM, Methanol).
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm outer)Latex is insufficient. The methoxyethoxy tail renders this molecule lipophilic.[2][3] Nitrile offers superior resistance to organic permeation.[2] Technique: Colored inner glove (e.g., orange) + Blue outer glove to visualize tears.[3]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are inadequate for powders that can drift behind lenses.[2][3] Goggles provide a seal against electrostatic dust.[3]
Body Tyvek® Lab Coat (or similar non-woven)Cotton coats trap dust in fibers, creating a secondary exposure source in the laundry.[2][3] Disposable, non-woven coats prevent cross-contamination.
Operational Workflow: Step-by-Step Protocol
Phase 1: Preparation & Weighing

The highest risk of exposure occurs during the transfer of solid powder.[3]

  • Static Control: Place an ionizing bar or anti-static gun near the balance.[3] Amide powders are prone to static charge and can "jump" or disperse unexpectedly.[3]

  • Containment: All weighing MUST occur inside a chemical fume hood or a powder containment balance enclosure.

  • Taring: Pre-weigh the receiving vial with the cap on. Remove cap only inside the hood.

  • Transfer: Use a disposable anti-static spatula.[3] Do not reuse spatulas to prevent cross-contamination of the stock bottle.

Phase 2: Solubilization (The "Trojan Horse" Risk)

Once dissolved, the chemical can penetrate the skin orders of magnitude faster.[3]

  • Solvent Choice: This compound is likely soluble in DMSO, DMF, or Methanol.[2][3]

    • Warning: DMSO acts as a penetrant carrier, dragging the dissolved furan-amide through nitrile gloves and skin barriers.[2][3]

  • The "Change-Out" Rule: If a drop of DMSO solution hits your glove, change the glove immediately . Do not wait. The breakthrough time for DMSO-solvated organics on standard nitrile is <5 minutes.[2]

Phase 3: Waste & Disposal[1][4]
  • Solid Waste: Contaminated weigh boats, spatulas, and Tyvek sleeves go into Hazardous Solid Waste (Trace Organics) .[3]

  • Liquid Waste: Segregate into Non-Halogenated Organic Solvents (unless dissolved in DCM/Chloroform).

  • Decontamination: Wipe balance and hood surfaces with a detergent solution (e.g., Alconox) followed by 70% Ethanol. Do not use bleach initially, as it may react with the amide nitrogen.[3]

Visualized Safety Logic & Workflow

The following diagrams illustrate the decision-making logic and operational flow.

Figure 1: Risk Assessment & PPE Logic

Caption: Logic flow determining PPE based on the compound's physical state (Solid vs. Solution).

PPE_LogicStartThis compoundStateDetermine Physical StateStart->StateSolidSolid / PowderState->SolidSolutionSolution (DMSO/MeOH)State->SolutionRisk_SolidRisk: Inhalation of DustStatic DispersionSolid->Risk_SolidRisk_SolRisk: Dermal Absorption(Carrier Solvent Effect)Solution->Risk_SolPPE_SolidREQ: Fume Hood + Splash Goggles + Anti-Static GunRisk_Solid->PPE_SolidPPE_SolREQ: Double Nitrile Gloves(Immediate Change on Splash)Risk_Sol->PPE_Sol

Figure 2: Safe Handling Workflow

Caption: Step-by-step operational flow from storage to waste disposal to minimize exposure.

Handling_Workflowcluster_zoneCRITICAL CONTROL ZONE (Fume Hood)Storage1. Storage(Cool, Dry, Dark)Transfer2. Transfer to Hood(Closed Container)Storage->TransferWeighing3. Weighing(Inside Hood + Ionizer)Transfer->WeighingSolubilization4. Solubilization(Add Solvent to Solid)Weighing->SolubilizationExp5. Experiment(Closed Vessel)Solubilization->ExpWaste6. Disposal(Solid vs. Liquid Stream)Exp->Waste

Emergency Response (SWIMS Protocol)

In the event of a spill outside the fume hood:

  • S top the spill: Upright the container if safe to do so.[3]

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close lab doors.

  • M inimize exposure: Don full PPE (including Tyvek suit if dust is airborne).

  • S tandard Cleanup:

    • Powder: Do NOT sweep (creates dust). Cover with wet paper towels (soaked in water) to dampen, then wipe up.

    • Solution: Absorb with vermiculite or spill pads.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2023).[3] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[3][5] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[5] [Link][1][3]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[3] ACS Center for Lab Safety. [Link][1][3]

  • PubChem. (2024). Compound Summary: Furan-2-carboxamide derivatives.[1][2] National Library of Medicine. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-methoxyethoxy)phenyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2-methoxyethoxy)phenyl]-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.